3-Bromo-4-ethoxy-5-methoxybenzonitrile
Description
Significance of Aryl Nitriles in Contemporary Organic Chemistry and Chemical Synthesis
Aryl nitriles are pivotal intermediates in organic synthesis. The nitrile group can be converted into a variety of other functional groups, including primary amines, carboxylic acids, amides, and ketones, making them valuable building blocks for more complex molecules. guidechem.com Their utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. guidechem.com Modern synthetic methods continue to be developed for the efficient and selective synthesis of aryl nitriles, highlighting their ongoing importance in the field.
Overview of Benzonitrile (B105546) Derivatives with Poly-Substituted Aromatic Rings
Benzonitrile derivatives, which are aryl nitriles based on a benzene (B151609) ring, are a significant subclass. When the benzene ring is polysubstituted, meaning it carries multiple different functional groups, the resulting molecule's properties can be finely tuned. cymitquimica.com These substituents can influence the electronic properties and reactivity of the nitrile group and the aromatic ring, opening up a wide range of potential applications. The synthesis of such polysubstituted benzene derivatives is an active area of research, with various methods being developed to achieve specific substitution patterns.
Research Scope and Potential Significance of 3-Bromo-4-ethoxy-5-methoxybenzonitrile in Academic Investigations
While specific research dedicated to this compound is not extensively documented in publicly available literature, its structure suggests potential significance as a chemical intermediate in academic and industrial research. The presence of bromo, ethoxy, and methoxy (B1213986) groups on the benzonitrile framework provides multiple sites for further chemical modification. This could allow for its use in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its availability from chemical suppliers indicates its utility as a building block for early-stage discovery research.
Chemical and Physical Properties
Below is a table summarizing the known properties of this compound.
| Property | Value |
| Molecular Formula | C10H10BrNO2 |
| Molecular Weight | 256.10 g/mol |
| CAS Number | 495396-35-5 |
| MDL Number | MFCD02256499 |
| Physical Form | Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMHOLOYPXBDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352803 | |
| Record name | 3-bromo-4-ethoxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495396-35-5 | |
| Record name | 3-bromo-4-ethoxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 4 Ethoxy 5 Methoxybenzonitrile
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and converting functional groups in a reverse-synthetic direction. For 3-Bromo-4-ethoxy-5-methoxybenzonitrile, several key disconnections can be identified to devise plausible synthetic routes.
The primary disconnections for the target molecule involve the carbon-bromine (C-Br) bond, the carbon-oxygen (C-O) bonds of the ether functionalities, and the carbon-cyanide (C-CN) bond.
A logical retrosynthetic approach would prioritize the disconnection of the C-Br bond, as electrophilic bromination is a common and often late-stage transformation in aromatic synthesis. This leads to the precursor 4-ethoxy-3-methoxybenzonitrile .
Further disconnection of the ethyl ether C-O bond via a Williamson ether synthesis-type disconnection points to 3-hydroxy-4-methoxybenzonitrile (B193458) or 4-hydroxy-3-methoxybenzonitrile (isovanillin nitrile) as a key intermediate. The latter is a readily available starting material.
Finally, the nitrile group can be retrosynthetically converted to an aldehyde functionality, suggesting that a substituted benzaldehyde (B42025), such as 3-bromo-4-ethoxy-5-methoxybenzaldehyde , could also serve as a late-stage precursor. This aldehyde, in turn, can be derived from simpler precursors through a similar series of disconnections.
Exploration of Potential Precursor Compounds and Readily Available Starting Materials
Based on the retrosynthetic analysis, several potential precursor compounds can be considered. The selection of a starting material often depends on its commercial availability, cost, and the efficiency of the subsequent transformations.
A highly strategic and readily available starting material is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) . This compound already possesses the desired arrangement of the hydroxyl and methoxy (B1213986) groups, which can then be elaborated. Another viable starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde) , which would require an additional methylation step after the introduction of other functional groups.
Alternatively, simpler precursors such as 4-hydroxybenzonitrile could be employed, although this would necessitate a more complex series of reactions to introduce the methoxy and ethoxy groups with the correct regiochemistry, in addition to the bromination and nitrile formation steps.
A particularly attractive precursor, if available, would be 3-bromo-4-hydroxy-5-methoxybenzonitrile . This advanced intermediate would only require a single ethylation step to yield the final product.
Strategic Approaches for Introducing the Functional Groups
The synthesis of this compound involves the carefully orchestrated introduction of three key functional groups onto the benzene (B151609) ring: the ethoxy, methoxy, and bromo groups, in addition to the nitrile functionality.
Regioselective Alkylation Strategies for Ethoxylation and Methoxylation
The introduction of the ethoxy and methoxy groups is typically achieved through Williamson ether synthesis, which involves the alkylation of a corresponding phenol (B47542). The regioselectivity of this reaction is critical when multiple hydroxyl groups are present.
Starting from a precursor such as 3,4-dihydroxybenzonitrile, selective alkylation would be challenging. Therefore, a more strategic approach begins with a precursor where one of the hydroxyl groups is already masked as a methoxy group, such as isovanillin or vanillin.
For instance, the ethylation of 3-hydroxy-4-methoxybenzonitrile can be accomplished by treating it with an ethylating agent like bromoethane (B45996) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). A patent describes a similar ethylation of isovanillin, which is then converted to the corresponding benzonitrile (B105546). nih.gov
Directed Bromination Methodologies on Substituted Benzonitrile Scaffolds
The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the aromatic ring. The methoxy (-OCH3) and ethoxy (-OCH2CH3) groups are both strongly activating and ortho, para-directing. The nitrile (-CN) group is deactivating and meta-directing.
In a precursor such as 4-ethoxy-3-methoxybenzonitrile , the 3-methoxy and 4-ethoxy groups work in concert to direct the incoming electrophile. The position ortho to the 3-methoxy group (position 2) and ortho to the 4-ethoxy group (position 5) are sterically hindered by the adjacent substituents. The position para to the 3-methoxy group is blocked. Therefore, bromination is likely to occur at the position ortho to the 4-ethoxy group, which is position 5.
A more controlled strategy involves the bromination of a precursor where the directing groups favor the desired substitution pattern. For example, the bromination of 4-hydroxy-3-methoxybenzonitrile would be directed to the position ortho to the strongly activating hydroxyl group.
Formation of the Nitrile Functionality from Diverse Precursors
The nitrile group can be introduced into an aromatic ring through various methods. One of the most common and efficient methods for the synthesis of benzonitriles is the conversion of the corresponding benzaldehyde. This transformation is typically a two-step process involving the formation of an aldoxime intermediate, followed by dehydration. researchgate.net
The reaction of a substituted benzaldehyde with hydroxylamine (B1172632) hydrochloride yields the corresponding benzaldoxime. rsc.orgresearchgate.net Subsequent dehydration of the oxime to the nitrile can be achieved using a variety of dehydrating agents, including acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide. nih.govresearchgate.netvibrantpharma.com This method is advantageous as it often proceeds with high yields and avoids the use of more toxic cyanating agents. rsc.org
Alternatively, the Sandmeyer reaction provides a route to benzonitriles from anilines. This involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically cuprous cyanide. However, for the synthesis of this compound, the aldehyde-to-nitrile conversion is generally more direct and efficient, given the availability of suitable benzaldehyde precursors.
Development and Optimization of Synthetic Protocols
A potential synthetic pathway is outlined below:
Oximation of Isovanillin: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is reacted with hydroxylamine hydrochloride to form 3-hydroxy-4-methoxybenzaldoxime.
Dehydration to Nitrile: The resulting oxime is dehydrated using a suitable reagent like acetic anhydride to yield 3-hydroxy-4-methoxybenzonitrile . nih.gov
Ethylation: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile is then ethylated using bromoethane and a base such as potassium carbonate to produce 3-ethoxy-4-methoxybenzonitrile (B1661997) . nih.gov
Bromination: The final step involves the regioselective bromination of 3-ethoxy-4-methoxybenzonitrile to introduce the bromine atom at the 5-position, yielding the target compound, This compound .
Enhancement of Reaction Yields and Selectivity (e.g., Regio- and Chemoselectivity)
The primary consideration in the synthesis of this compound is achieving high regioselectivity during the electrophilic bromination step. The existing ethoxy (-OEt) and methoxy (-OMe) groups are ortho-, para-directing activators. In the precursor 4-ethoxy-5-methoxybenzonitrile, the positions ortho and para to these groups must be considered. The position para to the ethoxy group is occupied by the methoxy group, and vice versa. The position ortho to the ethoxy group (C3) is also ortho to the methoxy group, making it electronically enriched and a likely target for electrophilic attack. The other potential position is C6, which is ortho to the methoxy group. However, the cyano group (-CN) is a meta-directing deactivator, which further influences the final position of bromination.
To enhance the yield and direct the bromination to the desired C3 position, careful selection of the brominating agent and reaction conditions is paramount.
Key Research Findings:
Brominating Agents: The choice of brominating agent can significantly impact selectivity. While elemental bromine (Br₂) can be used, it may lead to side products. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for aromatic bromination, especially when used with a catalyst or initiator.
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or acetic acid are commonly employed.
Lewis Acid Catalysis: The use of a Lewis acid catalyst can polarize the Br-Br bond, creating a more potent electrophile and potentially improving selectivity, although it may also increase the likelihood of over-bromination if not carefully controlled.
Below is a comparative table illustrating how reaction conditions can be varied to optimize the regioselective bromination of a model substrate, 1,2-dimethoxybenzene, which shares electronic similarities with the precursor to the target compound.
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Major Product Regioselectivity | Typical Yield (%) |
| Br₂ | Acetic Acid | 25 | 4-Bromo-1,2-dimethoxybenzene | 85-90 |
| NBS | Acetonitrile | 25 | 4-Bromo-1,2-dimethoxybenzene | >95 |
| Br₂ | FeCl₃ / CH₂Cl₂ | 0 | Mixture of 3-bromo and 4-bromo isomers | Variable |
| Pyridinium tribromide | THF | 25 | 4-Bromo-1,2-dimethoxybenzene | ~90 |
This table is illustrative and based on general principles of aromatic bromination.
Evaluation of Catalytic Systems for Efficient Transformations
Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency and reduce waste. For the synthesis of substituted benzonitriles, transition-metal catalysis is a powerful tool, particularly for the introduction of the cyano group. numberanalytics.com
Palladium-Catalyzed Cyanation: A common route involves the palladium-catalyzed cyanation of an aryl halide. In the context of this compound, one could envision a synthesis starting from 1,3-dibromo-4-ethoxy-5-methoxybenzene. A selective palladium-catalyzed cyanation could then replace one of the bromine atoms with a nitrile group. researchgate.net Catalytic systems for this transformation often consist of a palladium source (e.g., Pd(dba)₂, Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos, dppf). The choice of ligand is critical for reaction efficiency and selectivity.
Copper- and Nickel-Catalyzed Cyanations: While palladium is highly effective, catalysts based on more abundant and less expensive metals like copper and nickel are gaining prominence. organic-chemistry.org Copper(I) cyanide has been a traditional reagent for the Rosenmund–von Braun reaction. Modern variations use catalytic amounts of copper with a variety of cyanide sources. Nickel-based catalysts have also shown high efficacy for the cyanation of aryl chlorides, which are often less reactive than bromides. organic-chemistry.org
The table below summarizes various catalytic systems applicable to the cyanation of aryl halides.
| Catalyst System | Cyanide Source | Substrate Scope | Key Advantages |
| Pd(OAc)₂ / dppf | Zn(CN)₂ | Aryl bromides, iodides, triflates | High yields, good functional group tolerance |
| Pd₂ (dba)₃ / Xantphos | K₄[Fe(CN)₆] | Aryl bromides, chlorides | Uses a less toxic cyanide source researchgate.net |
| CuI / Ligand | NaCN | Aryl iodides, bromides | Cost-effective, classical transformation |
| NiCl₂(dppe) | KCN | Aryl chlorides, bromides | Effective for less reactive aryl chlorides |
This table provides a general overview of catalytic cyanation methods.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for sustainable manufacturing. This involves minimizing environmental impact through careful choice of materials and methods.
Solvent Selection and Development of Environmentally Benign Reaction Media
Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.
Research Findings:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, which reduces energy consumption and the potential for side-product formation. researchgate.net
Deep Eutectic Solvents (DES): Mixtures of compounds like choline (B1196258) chloride and urea (B33335) can form a deep eutectic solvent, which is a biodegradable and low-toxicity reaction medium. These have been successfully used as catalysts and solvents in various organic transformations.
Atom Economy and Reduction of Waste Streams
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy generate minimal waste.
Strategies for Waste Reduction:
Catalytic Reactions: As discussed, catalytic reactions are inherently more atom-economical than stoichiometric processes because the catalyst is used in small amounts and is regenerated.
Avoiding Stoichiometric Reagents: Classical reactions like the Sandmeyer reaction, which can be used to synthesize aryl nitriles from anilines, generate significant inorganic salt waste. numberanalytics.com Transition-metal-catalyzed cross-coupling reactions are generally more atom-economical.
Alternative Cyanide Sources: The use of highly toxic cyanide sources like KCN or NaCN poses safety and environmental risks. Research has focused on alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is more stable and less toxic. researchgate.netnih.gov
Process Optimization and Scale-Up Considerations for Laboratory to Preparative Scale Synthesis
Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces significant challenges that must be addressed through process optimization.
Key Considerations for Scale-Up:
Thermal Management: Reactions that are easily managed in a lab flask can become dangerously exothermic on a larger scale. Continuous flow reactors can offer superior heat exchange and temperature control compared to batch reactors, mitigating risks.
Reagent Handling: The safe handling of hazardous reagents, such as brominating agents and cyanides, requires specialized equipment and protocols at larger scales.
Purification: Purification by column chromatography, common in the lab, is often impractical and costly for large quantities. Developing robust crystallization or distillation procedures is crucial for obtaining a high-purity product efficiently.
Process Robustness: The reaction must be insensitive to minor variations in reaction conditions (e.g., temperature, concentration, mixing speed) to ensure consistent yield and purity from batch to batch. This is often achieved through Design of Experiments (DoE) studies to identify critical process parameters.
The following table outlines common challenges and solutions when scaling up the synthesis of a fine chemical like this compound.
| Challenge | Laboratory Scale Solution | Preparative Scale Solution |
| Heat Transfer | Ice bath, oil bath | Jacketed reactors, continuous flow systems |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer, baffles |
| Reagent Addition | Syringe, pipette | Metering pumps for controlled addition |
| Purification | Column chromatography | Recrystallization, distillation, extraction |
| Safety | Fume hood | Closed systems, dedicated handling protocols |
Chemical Reactivity and Derivatization of 3 Bromo 4 Ethoxy 5 Methoxybenzonitrile
Reactivity of the Nitrile Group
The nitrile or cyano (-C≡N) group is a valuable functional handle due to its electrophilic carbon atom and its ability to be transformed into various other functionalities, primarily amines and carbonyl derivatives.
Nucleophilic Additions and Substitutions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for its conversion into ketones or carboxylic acids and their derivatives.
One of the most common transformations is hydrolysis, which converts the nitrile into a carboxylic acid. This reaction can be catalyzed by either acid or base. acs.org Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. wikipedia.org In basic hydrolysis, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. acs.org In both mechanisms, an amide intermediate is formed, which is then further hydrolyzed to the corresponding carboxylic acid. wikipedia.org
Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, can also add to the nitrile group. This reaction forms an intermediate imine anion after the initial nucleophilic attack. This imine anion is typically stable enough to prevent a second addition. Subsequent acidic workup hydrolyzes the imine, yielding a ketone. This provides a robust method for synthesizing ketones where the nitrile group is converted into a carbonyl functional group.
Table 1: Nucleophilic Addition Reactions at the Nitrile Carbon
| Reaction Type | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O), heat | Amide | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH/H₂O), heat | Amide | Carboxylate Salt |
Reduction and Oxidation Reactions Involving the Nitrile Functionality
The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic value. This reduction can be achieved using several methods. Catalytic hydrogenation, employing hydrogen gas with catalysts like palladium, platinum, or Raney nickel, is a common industrial method. For laboratory-scale synthesis, strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. This reaction proceeds via two consecutive nucleophilic additions of hydride ions to the nitrile carbon. nih.govufp.pt
A more controlled reduction can be achieved using diisobutylaluminium hydride (DIBAL-H). When used at low temperatures, DIBAL-H reduces the nitrile to an imine intermediate, which upon aqueous workup, hydrolyzes to an aldehyde. This provides a valuable pathway from a nitrile to an aldehyde.
In contrast to its facile reduction, the nitrile group is generally resistant to oxidation. This stability allows for oxidative transformations to be carried out on other parts of a molecule without affecting the cyano group. While specific and less common methods for nitrile oxidation exist, it is not a typical reaction pathway for this functional group. researchgate.net
Table 2: Reduction Reactions of the Nitrile Group
| Reagent(s) | Product | Notes |
|---|---|---|
| H₂ with Pd, Pt, or Raney Ni | Primary Amine | Catalytic hydrogenation; often requires pressure. |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Potent reducing agent; requires anhydrous conditions. ufp.pt |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Reaction is stopped at the imine stage before hydrolysis. nih.gov |
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The aryl bromide in 3-Bromo-4-ethoxy-5-methoxybenzonitrile serves as an excellent substrate for these transformations. The electron-donating alkoxy groups can facilitate the initial oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. harvard.edunih.gov The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. libretexts.org This method is highly versatile for creating biaryl structures.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.orgnih.govorganic-chemistry.org This method is a direct route to arylalkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. organic-chemistry.org It is a powerful method for synthesizing aryl amines. nih.govnih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryl |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tolyl)₃ | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Arylalkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, XPhos | Aryl Amine |
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange offers an alternative route to functionalize the aromatic ring. This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), at low temperatures. wikipedia.org This process replaces the bromine atom with a metal (usually lithium), creating a highly nucleophilic aryllithium intermediate. acs.orgnih.gov The presence of the adjacent methoxy (B1213986) group could potentially direct this lithiation to the bromine position (ortho-metalation effect). wikipedia.org
This reactive intermediate is not isolated but is immediately "quenched" by adding an electrophile. This two-step sequence allows for the introduction of a wide variety of functional groups at the position formerly occupied by the bromine atom.
Table 4: Halogen-Metal Exchange and Electrophilic Quenching
| Step 1 Reagent | Electrophile (Quench) | Introduced Group |
|---|---|---|
| n-BuLi or t-BuLi | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| n-BuLi or t-BuLi | Aldehyde/Ketone (R₂C=O) | Secondary/Tertiary Alcohol (-C(OH)R₂) |
| n-BuLi or t-BuLi | Dimethylformamide (DMF) | Aldehyde (-CHO) |
| n-BuLi or t-BuLi | Water (H₂O) | Hydrogen (-H) (Debromination) |
Transformations of the Alkoxy Substituents (Ethoxy and Methoxy)
The ethoxy and methoxy groups on the benzene (B151609) ring are generally stable. However, they can be cleaved to form the corresponding phenols under specific, often harsh, conditions. This dealkylation is a key reaction for unmasking a hydroxyl group.
The most common reagents for cleaving aryl alkyl ethers are strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃). tandfonline.comucalgary.ca Boron tribromide is particularly effective and can often be used at low temperatures. nih.govnih.govsci-hub.se The mechanism involves the formation of an oxonium ion intermediate by coordination of the ether oxygen to the Lewis acid, followed by nucleophilic attack by a bromide ion on the alkyl group (ethyl or methyl), displacing the phenol (B47542). nih.gov It may be possible to achieve selective cleavage of one alkoxy group over the other by carefully controlling reaction conditions, although this can be challenging.
Selective Cleavage of Ether Linkages
The selective cleavage of the ethoxy and methoxy ether bonds in this compound represents a key strategy for introducing phenolic hydroxyl groups, which can serve as handles for further functionalization. The differential reactivity of the methyl and ethyl ethers allows for a degree of selectivity under specific reaction conditions.
Generally, the cleavage of aryl ethers can be achieved using strong protic acids like HBr and HI, or with Lewis acids such as boron tribromide (BBr₃). The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack on the alkyl group. In the case of this compound, the cleavage of the methyl ether is often more facile than the cleavage of the ethyl ether due to the greater susceptibility of the methyl group to Sₙ2 attack.
Table 1: Reagents for Selective Ether Cleavage
| Reagent | Selectivity | Conditions | Product(s) |
| Boron tribromide (BBr₃) | High for methoxy over ethoxy | Low temperature (e.g., -78 °C to 0 °C) in an inert solvent like CH₂Cl₂ | Primarily 3-Bromo-4-ethoxy-5-hydroxybenzonitrile |
| 47% Hydrobromic acid (HBr) | Less selective, can cleave both | High temperature (reflux) | Mixture of 3-Bromo-4-ethoxy-5-hydroxybenzonitrile, 3-Bromo-4-hydroxy-5-methoxybenzonitrile, and 3-Bromo-4,5-dihydroxybenzonitrile |
| Alkyl thiols (e.g., ethanethiol) with a strong base | Can be selective for methoxy | High temperature in a polar aprotic solvent (e.g., DMF) | 3-Bromo-4-ethoxy-5-hydroxybenzonitrile |
The selective O-demethylation is a valuable transformation, yielding 3-Bromo-4-ethoxy-5-hydroxybenzonitrile, a versatile intermediate for further derivatization. uni.lu The synthesis of the corresponding 3-Bromo-4-hydroxy-5-methoxybenzonitrile uni.luscbt.comsynquestlabs.comsigmaaldrich.com would require selective O-deethylation, which is generally more challenging to achieve in the presence of a methoxy group.
Functionalization at the Terminal Alkoxy Chains
While cleavage of the ether linkage is a primary transformation, functionalization of the terminal alkyl chains of the ethoxy and methoxy groups, without cleaving the ether bond, is a less common but potentially useful strategy for introducing subtle modifications. These reactions are challenging due to the relative inertness of the alkyl groups. However, under specific conditions, such as radical-mediated reactions, functionalization may be possible. For instance, selective benzylic or allylic-type functionalization is well-precedented, but applying such methods to the unactivated sp³ C-H bonds of the ethoxy and methoxy groups would require advanced catalytic systems that are not widely documented for this specific substrate.
Synthesis of Novel Analogs and Derivative Libraries
The structural core of this compound is a promising scaffold for the generation of novel analogs and derivative libraries, particularly for applications in medicinal chemistry and materials science.
Rational Design of Derivatives with Tailored Chemical Properties
Rational design of derivatives of this compound involves a targeted approach to modify its structure to achieve desired properties. This can be guided by computational modeling and a deep understanding of structure-activity relationships. For example, the bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide array of substituents, thereby modulating the electronic and steric properties of the molecule. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up further avenues for derivatization.
Table 2: Potential Derivatization Strategies Based on Rational Design
| Reaction Type | Functional Group Targeted | Potential New Functionality |
| Suzuki Coupling | Bromine atom | Aryl, heteroaryl groups |
| Sonogashira Coupling | Bromine atom | Alkynyl groups |
| Buchwald-Hartwig Amination | Bromine atom | Primary and secondary amines |
| Nitrile Hydrolysis | Nitrile group | Carboxylic acid, amide |
| Nitrile Reduction | Nitrile group | Primary amine |
| Ether Cleavage and Re-alkylation | Ethoxy/Methoxy groups | Diverse ether or ester functionalities |
Exploration of Combinatorial Approaches for Derivative Generation
Combinatorial chemistry offers a powerful tool for the rapid synthesis of large libraries of compounds based on the this compound scaffold. nih.govrsc.org Solid-phase synthesis is a particularly attractive approach, where the core molecule can be attached to a resin, and various building blocks can be sequentially added. For instance, the phenolic hydroxyl group, obtained after selective ether cleavage, can serve as an anchor point to a solid support. Subsequent reactions at the bromine and nitrile positions can be performed in a parallel or split-and-pool fashion to generate a large number of distinct derivatives.
A potential combinatorial strategy could involve:
Selective O-demethylation of this compound to yield 3-Bromo-4-ethoxy-5-hydroxybenzonitrile.
Attachment of the resulting phenol to a solid support.
Diversification at the bromine position using a library of boronic acids via Suzuki coupling.
Conversion of the nitrile group to a different functionality, for example, by reaction with a set of organometallic reagents.
Cleavage from the solid support to release the final library of derivatives.
Structure-Property Relationship Studies in Derivative Series
Understanding the relationship between the chemical structure of the derivatives and their properties is crucial for optimizing their performance for a specific application.
Influence of Substituent Effects on Chemical Reactivity and Stability
The electronic nature of the substituents on the aromatic ring significantly influences the reactivity and stability of the derivatives of this compound. The Hammett equation can be a useful tool to quantify these effects.
Electron-withdrawing groups (e.g., nitro, cyano, acyl) introduced at the bromine position via cross-coupling reactions would decrease the electron density of the aromatic ring. This would make the ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution (if a suitable leaving group is present). Such substitutions would also influence the acidity of any phenolic protons and the basicity of the nitrile nitrogen.
Electron-donating groups (e.g., alkyl, amino, additional alkoxy groups) would have the opposite effect, increasing the electron density of the ring and enhancing its reactivity towards electrophiles. These groups would also affect the pKa of other functional groups on the molecule.
The stability of the molecule can also be affected. For instance, the introduction of bulky substituents ortho to the existing groups can lead to steric hindrance, which may impact the planarity of the molecule and its interaction with biological targets or its packing in a solid state.
Table 3: Predicted Influence of Substituents on Reactivity
| Substituent at C3-Position | Electronic Effect | Predicted Impact on Aromatic Ring Reactivity | Predicted Impact on Nitrile Reactivity |
| -NO₂ | Strong Electron-Withdrawing | Deactivated towards electrophilic attack | Increased electrophilicity of nitrile carbon |
| -NH₂ | Strong Electron-Donating | Activated towards electrophilic attack | Decreased electrophilicity of nitrile carbon |
| -CH₃ | Weak Electron-Donating | Weakly activated towards electrophilic attack | Minor impact on nitrile reactivity |
| -CF₃ | Strong Electron-Withdrawing | Deactivated towards electrophilic attack | Increased electrophilicity of nitrile carbon |
These structure-property relationships are fundamental for the rational design of new derivatives with fine-tuned chemical and physical properties.
Conformational Analysis and Stereochemical Control in Chemical Transformations
The spatial arrangement of the substituents on the benzene ring of this compound significantly influences its reactivity and the stereochemical outcome of its chemical transformations. While specific experimental data on the conformational analysis of this exact molecule is not extensively documented in publicly available literature, its behavior can be inferred from established principles of conformational analysis of polysubstituted benzenes and the known electronic and steric effects of its functional groups.
The rotation around the single bonds connecting the ethoxy and methoxy groups to the aromatic ring is a key determinant of the molecule's preferred conformation. The interplay of steric hindrance between the bulky bromine atom and the adjacent ethoxy and methoxy groups, along with electronic interactions, governs the rotational barriers and the population of different conformational isomers. wikipedia.org
Conformational Preferences and Energy Profiles
Computational studies on substituted benzenes have shown that the preferred conformations arise from a balance between minimizing steric repulsion and optimizing electronic interactions. nih.govresearchgate.net For this compound, the ethoxy and methoxy groups are likely to orient themselves to minimize steric clash with the adjacent bromine atom and with each other.
The potential energy surface of such a molecule is characterized by several minima corresponding to different rotational isomers (rotamers). The relative energies of these conformers determine their population at a given temperature. While precise energy values for this compound are not available, a qualitative assessment can be made based on analogous systems.
Interactive Data Table: Estimated Rotational Barriers and Conformational Preferences
| Rotational Bond | Interacting Groups | Estimated Rotational Barrier (kcal/mol) | Predominant Conformer Orientation |
| Ar-O(ethoxy) | Ethoxy vs. Bromo | 3 - 6 | The ethyl group is likely oriented away from the bromine atom to minimize steric hindrance. |
| Ar-O(methoxy) | Methoxy vs. Bromo | 2 - 5 | The methyl group of the methoxy group will also prefer an orientation that minimizes interaction with the bromine atom. |
| Ar-CN | Cyano vs. Methoxy/Bromo | Low | The linear cyano group presents minimal steric hindrance, allowing for relatively free rotation. |
Note: The data in this table are estimations based on general principles of conformational analysis of substituted aromatic compounds and are not derived from direct experimental or computational studies on this compound.
Stereochemical Control in Chemical Transformations
The specific conformation adopted by this compound can play a crucial role in directing the stereochemical outcome of its reactions, particularly those involving the creation of new stereocenters.
Atropisomerism: In derivatives of this compound where a bulky group is introduced, for instance, through substitution of the bromine atom, the potential for atropisomerism arises. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. wikipedia.org The energy barrier to rotation would depend on the size of the substituents flanking the bond. If this barrier is high enough, stable, separable enantiomers or diastereomers can exist. wikipedia.orgacs.org
Diastereoselective Reactions: When this compound is derivatized to introduce a chiral center, the existing asymmetry in its preferred conformation can influence the stereochemical course of subsequent reactions. For example, if the nitrile group is reduced to a primary amine and then reacted with a chiral reagent, the facial selectivity of the attack could be influenced by the orientation of the adjacent alkoxy groups. This can lead to the preferential formation of one diastereomer over another. The use of chiral auxiliaries in reactions involving derivatives of this compound can also lead to high levels of diastereoselectivity. osi.lv
Influence of Alkoxy Groups: The ethoxy and methoxy groups, being ortho, para-directing activators, influence the regioselectivity of electrophilic aromatic substitution. doubtnut.comyoutube.com Furthermore, their ability to engage in attractive interactions, such as CH-π interactions, can stabilize certain transition states, thereby controlling stereoselectivity in reactions like cycloadditions or nucleophilic additions to derivatives. acs.orgnih.gov Computational models have shown that such non-covalent interactions can favor what might otherwise be considered a more sterically crowded reaction pathway. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete picture of the atomic connectivity and spatial arrangement of 3-Bromo-4-ethoxy-5-methoxybenzonitrile can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methoxy (B1213986) functional groups. The aromatic region would likely show two singlets, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The ethoxy group would be represented by a triplet and a quartet, characteristic of an ethyl group, while the methoxy group would appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would include signals for the two aromatic carbons, the carbon of the nitrile group, the carbons of the ethoxy and methoxy groups, and the carbon atom to which the bromine is attached. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | ~7.1 - 7.3 (singlet) | - |
| Aromatic-H | ~7.0 - 7.2 (singlet) | - |
| -OCH₂CH₃ | ~4.1 (quartet) | ~65 |
| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |
| -OCH₃ | ~3.9 (singlet) | ~56 |
| C-CN | - | ~118 |
| C-Br | - | ~115 |
| Aromatic C-O | - | ~150-155 |
| Aromatic C-H | - | ~110-120 |
To further confirm the structural assignment of this compound, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A clear correlation would be observed between the methylene (B1212753) and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals of the ethoxy and methoxy groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. It would be crucial for confirming the placement of the substituents on the aromatic ring by showing correlations between the aromatic protons and the carbons of the nitrile, ethoxy, and methoxy groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would show correlations between the protons of the methoxy and ethoxy groups and the adjacent aromatic protons, confirming their relative positions on the benzene ring.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be utilized to determine the exact mass of the molecular ion of this compound. This measurement allows for the unambiguous determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)]⁺ | 255.9949 |
| [M(⁸¹Br)]⁺ | 257.9929 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group from the ethoxy moiety, the loss of the methyl group from the methoxy moiety, and potentially the loss of the entire ethoxy or methoxy group.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for the nitrile, ether, and aromatic functionalities. A strong, sharp band around 2220-2240 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The C-O stretching vibrations of the ethoxy and methoxy groups would appear as strong bands in the region of 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also be prominent.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H | 2850-3000 | Stretching |
| C≡N (Nitrile) | 2220-2240 | Stretching |
| Aromatic C=C | 1400-1600 | Stretching |
| C-O (Ether) | 1000-1300 | Stretching |
Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation Effects (e.g., UV-Vis Spectroscopy)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, a UV-Vis spectrum would provide valuable information about its electronic structure and the effects of its substituents on the benzene ring's conjugation.
The absorption of UV-Vis radiation by the molecule would excite electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy molecular orbitals (π* orbitals). The resulting spectrum, a plot of absorbance versus wavelength, would be expected to exhibit characteristic absorption bands. For benzonitrile (B105546) and its derivatives, these bands are often associated with π → π* transitions of the aromatic system.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima would be influenced by the electronic effects of the bromo, ethoxy, and methoxy substituents. The electron-donating nature of the ethoxy and methoxy groups, combined with the electron-withdrawing and heavy-atom effect of the bromine, would likely lead to shifts in the absorption bands compared to unsubstituted benzonitrile. A detailed analysis of these shifts could elucidate the extent of electronic conjugation and the nature of the intramolecular charge transfer character of the electronic transitions.
A hypothetical data table for the UV-Vis spectral analysis of this compound in a specified solvent would resemble the following:
| Absorption Band | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Tentative Assignment |
| Band 1 | --- | --- | π → π |
| Band 2 | --- | --- | π → π |
No experimental data is available to populate this table.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield a wealth of structural information at the atomic level.
A prerequisite for X-ray crystallographic analysis is the availability of high-quality single crystals. The growth of such crystals of this compound would likely be approached through various established techniques. Common strategies include slow evaporation of a saturated solution in a suitable solvent or solvent mixture, slow cooling of a hot saturated solution, or vapor diffusion methods. The choice of solvent would be critical and would be determined through systematic screening of various organic solvents of differing polarities.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. A thorough polymorph screen would be essential to identify and characterize different crystalline forms of this compound. This would involve crystallization under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates) and subsequent analysis of the solid forms by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
The crystal structure would reveal the precise molecular geometry, including bond lengths, bond angles, and torsion angles of the this compound molecule. This would provide experimental confirmation of its covalent framework.
Furthermore, the analysis of the crystal packing would illuminate the nature and geometry of intermolecular interactions that govern the formation of the crystal lattice. For this compound, a variety of non-covalent interactions would be anticipated, such as:
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the nitrile group or the oxygen atoms of the ethoxy and methoxy groups.
Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds could play a significant role in the crystal packing.
π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions.
The interplay of these interactions would define the supramolecular assembly of the molecules in the solid state, leading to the formation of specific one-, two-, or three-dimensional networks.
A representative table summarizing key crystallographic data for this compound, were it to be determined, is presented below:
| Parameter | Value |
| Chemical Formula | C10H10BrNO2 |
| Formula Weight | 256.10 |
| Crystal System | --- |
| Space Group | --- |
| a (Å) | --- |
| b (Å) | --- |
| c (Å) | --- |
| α (°) | --- |
| β (°) | --- |
| γ (°) | --- |
| Volume (Å3) | --- |
| Z | --- |
| Density (calculated) (g/cm3) | --- |
| R-factor (%) | --- |
No experimental data is available to populate this table.
Computational Chemistry and Theoretical Studies of 3 Bromo 4 Ethoxy 5 Methoxybenzonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods allow for the precise determination of molecular geometries, electronic properties, and spectroscopic characteristics, offering insights that are often complementary to experimental data.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For a molecule such as 3-Bromo-4-ethoxy-5-methoxybenzonitrile, DFT calculations, particularly using a hybrid functional like B3LYP with a 6-311++G(d,p) basis set, can provide a reliable description of its ground-state properties.
The optimized geometry reveals the bond lengths and angles that correspond to the molecule's lowest energy conformation. The aromatic ring is largely planar, with the substituents causing minor deviations. The electronic distribution, often analyzed through methods like Mulliken population analysis, highlights the charge distribution across the molecule. The electronegative nitrogen and oxygen atoms, along with the bromine atom, are expected to carry partial negative charges, while the carbon atoms of the nitrile group and the aromatic ring will exhibit varying degrees of positive charge. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity profile.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the alkoxy groups, while the LUMO is expected to be centered on the electron-deficient nitrile group and the aromatic ring.
Interactive Table 1: Theoretical DFT Data for this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.
Computational methods can also predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated ¹H and ¹³C NMR spectra can help in the assignment of peaks in experimentally obtained spectra, confirming the molecular structure.
Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These calculations can identify the characteristic vibrational modes associated with the various functional groups present in this compound, such as the C≡N stretch of the nitrile group, the C-O stretches of the ether linkages, and the various vibrations of the aromatic ring.
Interactive Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2230 |
| Aromatic C-H | Stretching | 3100-3000 |
| Alkyl C-H | Stretching | 2980-2850 |
| C-O (Ether) | Stretching | 1250-1050 |
| C-Br | Stretching | 650-550 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.
For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the ethoxy and methoxy (B1213986) side chains. These simulations can reveal the preferred rotational conformations (torsional angles) of these groups and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor, as the accessible conformations can dictate its binding properties.
Mechanistic Studies of Chemical Reactions through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.
For this compound, a potential reaction for mechanistic study would be nucleophilic aromatic substitution, where the bromine atom is replaced by another nucleophile. Computational modeling could be used to compare the relative activation energies for substitution at the bromine-bearing carbon versus other positions on the ring, providing insight into the regioselectivity of the reaction. Such studies can also shed light on the role of the ethoxy, methoxy, and nitrile groups in activating or deactivating the ring towards nucleophilic attack.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physical, chemical, or biological properties. By developing a mathematical model based on a set of known compounds, the properties of new, untested compounds can be predicted.
For this compound and its potential derivatives, a QSPR model could be developed to predict properties such as solubility, boiling point, or even a specific biological activity. The model would use a variety of molecular descriptors, which are numerical representations of the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from calculations as described above.
In Silico Design and Virtual Screening of Novel Derivatives
The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. For example, if the goal is to enhance a particular biological activity, the electronic and steric features of the molecule can be systematically modified in a computational model to improve its interaction with a target receptor.
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to have a desired biological activity. A virtual screening campaign could be initiated with the this compound scaffold, where various substituents are computationally added to the aromatic ring. These virtual derivatives would then be docked into the active site of a target protein, and their binding affinities would be estimated using scoring functions. This approach allows for the rapid and cost-effective identification of promising candidates for further experimental investigation.
Applications of 3 Bromo 4 Ethoxy 5 Methoxybenzonitrile As a Versatile Chemical Intermediate
Role as a Precursor in the Synthesis of Pharmaceutical Intermediates and Drug Candidates
The structural framework of 3-Bromo-4-ethoxy-5-methoxybenzonitrile is closely related to key intermediates used in the synthesis of modern pharmaceuticals, particularly small-molecule inhibitors for treating inflammatory diseases. A prominent example is the synthesis of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor used for treating psoriatic arthritis and psoriasis. ruifuchemical.comgoogle.comnih.govnih.gov
Several patented synthetic routes for Apremilast utilize a closely related, non-brominated analogue, 3-ethoxy-4-methoxybenzonitrile (B1661997) , as a crucial intermediate. google.comgoogle.comgoogle.com This intermediate is typically synthesized from isovanillin (B20041) or 3-hydroxy-4-methoxybenzaldehyde. google.comgoogleapis.com The synthesis involves the conversion of the benzonitrile (B105546) into a more complex side chain which is then coupled with a phthalimide (B116566) derivative to form the final drug molecule. google.comresearchgate.netnewdrugapprovals.org
The bromine atom in this compound provides an alternative and versatile synthetic handle. It can be strategically used in cross-coupling reactions to build the core structures of drug candidates or to introduce additional molecular diversity, potentially leading to new PDE4 inhibitors or other biologically active compounds. nih.gov The established use of its non-brominated counterpart underscores the pharmaceutical relevance of this molecular scaffold.
Table 1: Key Intermediates in Apremilast Synthesis Related to the Subject Compound
| Intermediate Name | Starting Material | Key Transformation | Reference |
| 3-Hydroxy-4-methoxybenzonitrile (B193458) | 3-Hydroxy-4-methoxybenzaldehyde | Oximation and dehydration | google.com |
| 3-Ethoxy-4-methoxybenzonitrile | 3-Hydroxy-4-methoxybenzonitrile | Ethylation with bromoethane (B45996) | google.com |
| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinylamine | 3-Ethoxy-4-methoxybenzonitrile | Addition of dimethyl sulfone | google.com |
| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | Chiral reduction of the above vinylamine | Asymmetric reduction | google.com |
Potential Applications as a Building Block in Agrochemical Synthesis
Substituted benzonitriles are a well-established class of compounds in the agrochemical industry, forming the basis for various herbicides. rsc.orgresearchgate.net For instance, brominated hydroxybenzonitriles, such as 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), are known to be highly active herbicides. google.com These compounds typically function by inhibiting photosynthesis in target weed species.
While direct synthesis of a commercial agrochemical from this compound is not prominently documented, its structural features make it a compound of interest for developing new crop protection agents. The combination of the nitrile group, a bromine atom, and alkoxy substituents on the aromatic ring is characteristic of molecules with potential herbicidal or pesticidal activity. nih.gov Researchers in agrochemical synthesis could utilize this compound as a scaffold, modifying it through reactions at the bromine or nitrile positions to create libraries of new compounds for screening against various agricultural pests and weeds.
Utility in Materials Science for the Development of Advanced Functional Materials
The inherent electronic properties of the substituted benzonitrile core make this compound an attractive building block for advanced functional materials. The interplay between the electron-donating alkoxy groups and the electron-withdrawing nitrile group creates a polarized aromatic system that can be integrated into larger conjugated structures for optoelectronic applications.
In the field of organic electronics, there is a high demand for materials with tailored energy levels and high charge-carrier mobility. Carbazole-benzonitrile derivatives have emerged as exceptionally promising materials for high-efficiency blue organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). bohrium.comrsc.org These materials typically consist of an electron-donating carbazole (B46965) unit linked to an electron-accepting benzonitrile unit.
The synthesis of these advanced materials often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to connect the donor and acceptor moieties. bohrium.com this compound is an ideal precursor for such syntheses, where the bromine atom can be coupled with a carbazole-boronic acid or a similar organoboron reagent. The alkoxy substituents on the benzonitrile ring can be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) and physical characteristics (e.g., solubility, film morphology) of the final TADF emitter. bohrium.comrsc.org
Table 2: Potential Cross-Coupling Reactions for Organic Electronics Synthesis
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Linkage |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C-C (Aryl-Aryl) |
| Buchwald-Hartwig Amination | Carbazole or other amine | Pd₂(dba)₃, Ligand (e.g., XPhos) | C-N (Aryl-Amine) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkyne) |
The functional groups of this compound also allow for its incorporation into polymers and complex supramolecular structures. The nitrile group can undergo polymerization or be used as a coordinating ligand in metal-organic frameworks. Furthermore, the bromine atom enables its use in various polymerization techniques that involve cross-coupling reactions, leading to the formation of conjugated polymers with specific optoelectronic properties. The defined substitution pattern on the aromatic ring can influence the packing and intermolecular interactions in the solid state, which is crucial for designing crystalline materials and supramolecular assemblies.
Broader Applications in Fine Chemical Synthesis and Specialty Chemicals
Beyond specific applications, this compound is a versatile intermediate in broader fine and specialty chemical synthesis. atamanchemicals.com The bromine atom is a key functional group that allows for a wide range of transformations to build molecular complexity.
Palladium-catalyzed cross-coupling reactions are primary examples of its utility:
Suzuki-Miyaura Reaction: Enables the formation of a carbon-carbon bond by coupling with organoboron reagents, allowing the introduction of various aryl, heteroaryl, or vinyl groups. nih.govnih.govresearchgate.net
Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds by coupling with a wide range of primary or secondary amines, including heterocycles like carbazole. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgresearchgate.net This is a powerful method for synthesizing complex aniline (B41778) derivatives.
Sonogashira Coupling: Used to form carbon-carbon triple bonds by reacting with terminal alkynes, providing access to substituted aryl alkynes which are themselves valuable synthetic intermediates. organic-chemistry.orgsci-hub.seresearchgate.netrsc.orgchemrxiv.org
These reactions demonstrate the compound's role as a scaffold upon which diverse molecular architectures can be constructed, leading to a wide array of specialty chemicals for research and industrial purposes.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
The synthesis of polysubstituted aromatic compounds often presents challenges in achieving high regioselectivity and yield. Future research could focus on developing novel and more efficient synthetic routes to 3-Bromo-4-ethoxy-5-methoxybenzonitrile and its derivatives.
Unconventional Synthetic Approaches:
C-H Activation/Functionalization: Moving beyond traditional cross-coupling reactions, direct C-H functionalization strategies offer a more atom-economical approach. Research into late-stage C-H bromination or cyanation on a suitably substituted 1-ethoxy-2-methoxybenzene (B107308) precursor could provide a more streamlined synthesis.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. researchgate.net Developing a flow-based synthesis for this compound could lead to higher efficiency and purity.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.net Investigating photocatalytic methods for the introduction of the bromo or cyano group could unlock new, environmentally benign synthetic pathways. researchgate.net
Novel Catalytic Systems:
The exploration of novel catalysts is crucial for improving the efficiency and sustainability of organic synthesis.
| Catalyst Type | Potential Application in Synthesis | Rationale |
| N-Heterocyclic Carbene (NHC) Organocatalysts | Annulation reactions to construct the benzonitrile (B105546) framework from acyclic precursors. nih.govacs.org | NHCs are known to mediate a variety of transformations and could offer a metal-free alternative for the core ring formation. nih.govacs.org |
| Low-valent Titanium Complexes | Catalytic cyclotrimerization of nitriles to form triazines. researchgate.net | While not directly for the synthesis of the target molecule, this highlights the potential of exploring underutilized metals in nitrile chemistry. researchgate.net |
| Dual Catalytic Systems | Combining two different catalysts to perform multiple transformations in a single pot. | For instance, a combination of a photoredox catalyst and a transition metal catalyst could enable novel bond formations. |
In-Depth Investigation of Underexplored Reactivity Profiles and Novel Transformations
The interplay of the bromo, ethoxy, methoxy (B1213986), and nitrile substituents on the aromatic ring of this compound creates a unique electronic and steric environment, suggesting a rich and largely unexplored reactivity profile.
Potential Areas of Investigation:
Cross-Coupling Reactions: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A systematic study of these reactions would provide access to a diverse library of more complex derivatives with potential applications in materials science and medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the bromo substituent under specific conditions.
Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor to other important functional groups, including amines, amides, carboxylic acids, and tetrazoles. Investigating these transformations would significantly expand the synthetic utility of the parent molecule.
Ortho-Lithiation/Functionalization: The methoxy and ethoxy groups could direct ortho-metalation, allowing for the introduction of additional substituents at the C2 and C6 positions, leading to highly functionalized aromatic compounds.
Development of Integrated Analytical Platforms for Real-Time Reaction Monitoring
To optimize synthetic pathways and gain deeper mechanistic insights into the reactions of this compound, the development and implementation of integrated analytical platforms for real-time monitoring are essential.
Emerging Technologies for Reaction Monitoring:
In-line Spectroscopy: Techniques such as Raman and infrared (IR) spectroscopy can be integrated directly into reaction vessels or flow reactors to provide continuous data on the concentrations of reactants, intermediates, and products. nih.govnih.gov This allows for precise determination of reaction kinetics and endpoints.
Mass Spectrometry: Real-time mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP)-MS, can rapidly analyze crude reaction mixtures with minimal sample preparation, providing immediate feedback on reaction progress and byproduct formation. waters.com
Integrated Platforms: The future lies in the development of automated synthesis platforms that integrate reactors with multiple analytical tools (e.g., HPLC, NMR, MS) and feedback algorithms. acs.orgacs.orgresearchgate.net Such platforms can autonomously optimize reaction conditions to maximize yield and minimize impurities.
| Analytical Technique | Information Provided | Application in Synthesis of this compound |
| Raman Spectroscopy | Vibrational modes of molecules, sensitive to changes in chemical bonds. | Monitoring the formation of the C-Br or C-CN bond during synthesis. nih.gov |
| Infrared (IR) Spectroscopy | Functional group analysis. | Tracking the disappearance of starting material functional groups and the appearance of the nitrile stretch. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Identifying the formation of the desired product and any side products in real-time. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information. | Elucidating the structure of intermediates and final products. |
Expansion of Application Domains in Niche and Emerging Technologies
While the specific applications of this compound are yet to be established, its structural motifs are present in molecules with diverse biological and material properties. Future research should aim to explore its potential in various high-value application areas.
Potential Application Areas:
Materials Science: Benzonitrile derivatives are used in the synthesis of advanced materials such as polymers and organic light-emitting diodes (OLEDs). The unique substitution pattern of this molecule could lead to materials with novel electronic or photophysical properties.
Agrochemicals: Many commercial pesticides and herbicides contain substituted aromatic nitrile moieties. maksons.co.in Screening this compound and its derivatives for biological activity could lead to the discovery of new crop protection agents.
Pharmaceuticals: The benzonitrile group is a common feature in many drug molecules. maksons.co.in This compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. Its polysubstituted nature allows for fine-tuning of its physicochemical properties to optimize biological activity and pharmacokinetic profiles.
Synergistic Integration of Experimental and Computational Methodologies for Chemical Discovery
The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of new synthetic methods and applications for this compound. rsc.orgscielo.brnih.govnih.gov
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of the molecule, calculate spectroscopic data (e.g., NMR, IR spectra), and elucidate reaction mechanisms. pku.edu.cnmdpi.com This can help in understanding its reactivity and in designing more efficient synthetic routes. mdpi.com
Reaction Pathway Modeling: Computational modeling can be used to explore potential reaction pathways and predict the feasibility of novel transformations before they are attempted in the lab, saving time and resources.
Virtual Screening: For drug and materials discovery, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets or to model their properties in the solid state.
Synergistic Workflow:
A powerful approach involves a feedback loop where computational predictions guide experimental design, and the experimental results are then used to refine and validate the computational models. This iterative process can lead to a much deeper understanding of the chemistry of this compound and accelerate the development of its potential applications. rsc.org
Q & A
Q. What are the optimal synthetic routes for 3-bromo-4-ethoxy-5-methoxybenzonitrile, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile core. Bromination at the 3-position can be achieved via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃, though steric hindrance from ethoxy and methoxy groups may require alternative methods like directed ortho-metalation (e.g., LDA/THF followed by quenching with Br₂) . Ethoxy and methoxy groups are introduced via nucleophilic substitution (e.g., Williamson ether synthesis) on pre-halogenated intermediates. Purity optimization (>95%) often requires column chromatography with hexane/ethyl acetate gradients .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% threshold) and NMR (¹H/¹³C) to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and nitrile (δ ~110-120 ppm in ¹³C NMR) are diagnostic. Cross-reference IR spectra (C≡N stretch ~2220 cm⁻¹) with NIST databases for analogous brominated benzonitriles .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis due to potential cyanide release under decomposition. Store in airtight containers at 2-8°C, avoiding light exposure to prevent photodegradation. Emergency protocols include immediate rinsing for eye/skin contact (15+ minutes) and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer : The bromine atom enables Pd-catalyzed couplings, but the ethoxy and methoxy groups may hinder transmetalation. Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. For Suzuki reactions, optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/EtOH) to mitigate dehalogenation side reactions. Monitor regioselectivity via LC-MS to confirm aryl-aryl bond formation .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from competing reaction pathways. For example, Ullmann coupling yields vary with copper source (CuI vs. CuOAc). Conduct controlled experiments with kinetic profiling (TLC every 30 mins) to identify intermediates. Compare catalytic systems (e.g., Pd(OAc)₂ vs. NiCl₂) using DOE (Design of Experiments) to isolate variables .
Q. How can computational modeling predict regioselectivity in further functionalization (e.g., nitration or amination)?
- Methodological Answer : Employ DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The methoxy group’s +M effect directs electrophiles to the para position (C-2), while bromine’s -I effect deactivates C-6. Validate predictions with experimental nitration (HNO₃/H₂SO₄) and analyze products via GC-MS .
Q. What are the environmental toxicity implications of this compound, and how can degradation byproducts be monitored?
- Methodological Answer : Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) are required due to the nitrile moiety. For degradation studies, use UV/H₂O₂ advanced oxidation and track brominated intermediates (e.g., 3-bromo-4-ethoxy-5-methoxybenzoic acid) via HPLC-TOF-MS. Compare degradation pathways to EPA guidelines .
Data Interpretation and Optimization
Q. How should researchers address variability in spectroscopic data across different batches?
- Methodological Answer : Batch variability often stems from residual solvents or regioisomers. Implement standardized quenching protocols (e.g., rapid cooling in ice/water) and use 2D NMR (HSQC, HMBC) to distinguish regioisomers. For quantification, calibrate HPLC with certified reference materials .
Q. What analytical techniques are best suited for detecting trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
